molecular formula C19H15F3IN3O B132129 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide CAS No. 926922-18-1

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B132129
CAS No.: 926922-18-1
M. Wt: 485.2 g/mol
InChI Key: WDDHGZLDAZNYLH-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide (molecular formula: C₁₉H₁₅F₃IN₃O; molecular weight: 485.25 g/mol) is a structural analog and impurity of nilotinib, a tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment . The compound features:

  • A 3-iodo-4-methylbenzamide core, which distinguishes it from nilotinib’s pyrimidinylamino substituent.
  • A 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl group, a common motif in kinase inhibitors for enhancing target binding and metabolic stability .

Its synthesis likely involves coupling an iodinated benzoyl chloride with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, analogous to methods described for related benzamides .

Properties

IUPAC Name

3-iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3IN3O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDHGZLDAZNYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590823
Record name 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926922-18-1
Record name 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly as a candidate for cancer therapy and other therapeutic applications. Its complex structure includes various functional groups that contribute to its biological activity.

  • Molecular Formula : C19H15F3IN3O
  • Molecular Weight : 485.2 g/mol
  • CAS Number : 926922-18-1
  • Purity : Typically around 95% .

The compound's biological activity is primarily attributed to its interactions with various molecular targets, which include:

  • Protein Kinases : It has shown potential as an inhibitor of several kinases involved in cancer progression.
  • Cell Cycle Regulation : The compound may influence cell cycle checkpoints, leading to apoptosis in malignant cells.
  • Signal Transduction Pathways : It interacts with pathways such as MAPK/ERK, which are crucial for cell growth and differentiation .

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar compounds in the indazole class, suggesting that this compound may exhibit comparable effects. For instance:

  • Compounds with similar scaffolds have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
CompoundTargetIC50 (nM)Reference
81cPLK4<10
82aPim Kinases0.4 - 1.1
83MM1.S (myeloma)640

The compound is believed to induce apoptosis through:

  • Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to downregulate proteins that prevent apoptosis, facilitating cancer cell death.
  • Activation of Caspases : Promoting the caspase cascade, which is crucial for the execution phase of cell apoptosis.

Case Studies

A notable case study involving indazole derivatives demonstrated their efficacy in inhibiting tumor growth in vivo. For example, a related compound (CFI-400945) effectively inhibited HCT116 colon cancer growth in mouse models, supporting the hypothesis that structurally similar compounds could yield beneficial outcomes in clinical settings .

Toxicological Profile

While specific toxicity data for this compound is limited, structural analogs have undergone extensive toxicological evaluations. These studies often assess:

  • Cytotoxicity : Evaluated through MTT assays across various normal and cancerous cell lines.
  • Genotoxicity : Assessed using standard assays to determine potential DNA damage.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is as a kinase inhibitor . Kinases play crucial roles in cell signaling and regulation, making them targets for cancer therapy. This compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation.

Kinase Target Mechanism of Action Potential Impact
EGFRInhibition of phosphorylationReduces tumor growth
JAK2Modulates immune responsePotential use in autoimmune diseases
PI3K/AktAffects cell survival pathwaysInduces apoptosis in cancer cells

Anticancer Properties

Research indicates that 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to target multiple signaling pathways enhances its effectiveness as an anticancer agent.

Case Study Example:

In a study published in Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM, indicating its potential for further development as a therapeutic agent .

Role in Immunology

The compound also shows promise in the field of immunology. Its interaction with immune signaling pathways may provide insights into developing therapies for inflammatory diseases. By modulating pathways such as JAK/STAT and NF-kB, it could help manage conditions characterized by excessive inflammation.

Pathway Effect of Compound Therapeutic Potential
JAK/STATInhibition of cytokine signalingTreatment for autoimmune disorders
NF-kBReduction in inflammatory responseManagement of chronic inflammation

Biochemical Research

In biochemical research, the compound serves as a valuable tool for studying protein interactions and cellular processes. Its unique structure allows researchers to investigate the effects of kinase inhibition on various cellular functions, including cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Key analogs differ in substituents at the benzamide’s 3- and 4-positions, impacting physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point Key Properties/Activities
Target Compound Iodo (3), Methyl (4) C₁₉H₁₅F₃IN₃O 485.25 N/A Nilotinib impurity; potential genotoxic concern
3-Nitro-4-methyl analog () Nitro (3), Methyl (4) C₁₉H₁₅F₃N₄O₃ 404.34 N/A Higher polarity due to nitro group; genotoxic impurity
4-(Chloromethyl) analog () Chloromethyl (4) C₁₉H₁₅ClF₃N₃O 413.79 80–82°C Intermediate for further functionalization
Nilotinib () Pyrimidinylamino (3) C₂₈H₂₂F₃N₇O 529.51 ~288°C FDA-approved kinase inhibitor; targets BCR-ABL
Compound 10 () Purine-methyl (4) C₂₈H₂₀Cl₂F₃N₇O 606.40 >350°C Anticancer activity via kinase inhibition
Key Observations:
  • Biological Activity: Nilotinib’s pyrimidinylamino group is critical for kinase inhibition, whereas the target compound’s iodo substituent may reduce efficacy but introduce steric or halogen-bonding interactions .

Modifications on the Aryl Group

The trifluoromethylphenyl-imidazole moiety is conserved across analogs, but substituents on the imidazole or adjacent positions vary:

Table 2: Aryl Group Modifications
Compound Name Aryl Group Modification Biological Impact
Target Compound 4-Methylimidazole Enhances metabolic stability
Ponatinib () Ethynylpyrimidine Improved binding to kinase active sites
D807 () Ethynylpyrimidine + diethylamino Selective DDR1/DDR2 inhibition
  • Imidazole Substituents : The 4-methyl group in the target compound reduces oxidative metabolism compared to unsubstituted imidazoles, as seen in nilotinib’s design .
  • Extended Moieties : Ethynylpyrimidine in ponatinib and D807 enhances target affinity but increases synthetic complexity .

Stability and Degradation

  • Iodo Substituent : May undergo dehalogenation under reducing conditions, unlike chloro or nitro analogs .
  • Imidazole Ring : Resistant to hydrolysis due to methyl substitution, as demonstrated in nilotinib’s forced degradation studies .

Preparation Methods

Synthesis of 3-Iodo-4-methylbenzoyl Chloride

The acid chloride intermediate is prepared via refluxing 3-iodo-4-methylbenzoic acid with thionyl chloride (SOCl₂) for 2 hours. This method achieves near-quantitative yields (>95%) due to the high electrophilicity of SOCl₂, which facilitates rapid conversion of carboxylic acids to acyl chlorides.

Reaction Conditions

  • Solvent : Neat (no solvent required).

  • Temperature : Reflux (~70°C).

  • Workup : Excess SOCl₂ is removed under reduced pressure.

Synthesis of 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine

This intermediate is synthesized through multiple routes, as detailed in patent CA2833394C:

Route A: Direct Coupling of 3-Fluoro-5-trifluoromethylphenylamine with 4-Methylimidazole

  • Step 1 : React 3-fluoro-5-trifluoromethylphenylamine with the sodium salt of 4-methylimidazole in N-methyl-2-pyrrolidinone (NMP) at 75–100°C.

  • Step 2 : Purify via recrystallization from heptane to isolate the product in 78–85% yield.

Route B: Nitration and Catalytic Hydrogenation

  • Step 1 : Nitrate 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate (KNO₃) in concentrated H₂SO₄ to form 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene.

  • Step 2 : Reduce the nitro group via catalytic hydrogenation (H₂/Pd/C) in methanol to yield 3-fluoro-5-trifluoromethylphenylamine.

  • Step 3 : Couple with 4-methylimidazole as in Route A.

Key Advantages of Route B :

  • Higher regioselectivity due to nitro-group directing effects.

  • Avoids harsh conditions required for aryl amination.

Coupling of Intermediates to Form the Target Compound

The final step involves amide bond formation between 3-iodo-4-methylbenzoyl chloride and 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine.

Standard Amidation Protocol

  • Reagents :

    • 3-Iodo-4-methylbenzoyl chloride (1.0 equiv).

    • 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine (1.1 equiv).

    • Base: N-Ethyl-N,N-diisopropylamine (DIPEA, 2.5 equiv).

    • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Stir at 20°C for 17 hours.

  • Yield : 92–95% after column chromatography.

Optimization Insights

  • DMAP Role : Accelerates acylation by acting as a nucleophilic catalyst, reducing reaction time from 24+ hours to 17 hours.

  • Solvent Choice : THF outperforms DMF or DCM due to better solubility of the aniline intermediate.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Patent CA2833394C suggests that heating steps (e.g., imidazole coupling) benefit from microwave irradiation, reducing reaction times from hours to minutes. For instance:

  • Example : Heating at 120°C for 15 minutes in NMP achieves 82% yield vs. 75% yield in 2 hours under conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.59 (s, 1H, NH), 8.22 (d, J = 8.0 Hz, 1H), 7.94 (s, 1H), 2.41 (s, 3H, CH₃).

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Impurity Profiling

Common impurities include:

  • Unreacted acid chloride (<0.5%): Detected via LC-MS at m/z 305.

  • Di-acylated byproduct (<0.2%): Forms under excess acyl chloride conditions.

Scale-Up Considerations and Industrial Feasibility

Critical Process Parameters

  • Temperature Control : Exothermic reactions (e.g., SOCl₂ reflux) require jacketed reactors to prevent thermal runaway.

  • Catalyst Recycling : Pd/C from hydrogenation steps can be reused 3–4 times with <5% yield drop.

Cost Analysis

ComponentCost per kg (USD)
3-Iodo-4-methylbenzoic acid1,200
4-Methylimidazole850
Pd/C (10% wt)3,500

Total Cost Estimate : $6,800–7,200/kg at pilot scale.

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide?

The synthesis typically involves coupling reactions between acyl chlorides and aromatic amines. For example, m-toluoyl chloride reacts with o-phenylenediamine under controlled conditions to form benzamide derivatives. Key steps include the use of activating agents (e.g., polyphosphoric acid) to promote cyclization for imidazole ring formation and solvent optimization (e.g., toluene or DMF) to enhance reaction efficiency .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization employs spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns.
  • Elemental analysis validates stoichiometric ratios (e.g., <0.4% deviation between calculated and observed C/H/N content) .

Advanced Research Questions

Q. How can computational reaction design methods improve the synthesis of this compound?

Quantum chemical reaction path searches (e.g., using density functional theory) predict energetically favorable intermediates and transition states. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by identifying optimal solvents, catalysts, and temperatures, as demonstrated in similar trifluoromethyl-containing systems .

Q. What experimental strategies resolve discrepancies between calculated and observed elemental analysis data?

Discrepancies >0.5% require:

  • Repetition under anhydrous conditions to exclude hydration artifacts.
  • HPLC purity assessment to quantify unreacted starting materials.
  • Alternative derivatization (e.g., converting the amide to a crystalline hydrochloride salt) for improved analytical accuracy .

Q. What mechanistic hypotheses explain the bioactivity of the trifluoromethyl and imidazole moieties?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole ring participates in hydrogen bonding with enzymatic targets (e.g., bacterial phosphopantetheinyl transferases). Docking studies of analogous compounds show π-π stacking between the aryl groups and hydrophobic enzyme pockets .

Q. How do reaction conditions influence regioselectivity in imidazole-containing benzamide synthesis?

High temperatures (>120°C) and Brønsted acids (e.g., polyphosphoric acid) favor benzimidazole cyclization over amide formation by promoting dehydration. In contrast, milder conditions (room temperature, acyl chlorides) favor amide coupling without cyclization .

Q. What analytical approaches validate the compound’s stability under biological assay conditions?

  • LC-MS stability studies in simulated physiological buffers (pH 7.4, 37°C) monitor degradation over 24–72 hours.
  • DSC/TGA assesses thermal decomposition thresholds (>200°C indicates suitability for solid-state storage) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

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